molecular formula C19H23N3O5S2 B11261662 N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide

N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide

Cat. No.: B11261662
M. Wt: 437.5 g/mol
InChI Key: ZXVCOPGLICCQGF-UHFFFAOYSA-N
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Description

N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, an ethanesulfonyl group, and a sulfamoylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethanesulfonyl group and the sulfamoylphenylacetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules. Examples include:

  • N-(4-{[1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide
  • N-(4-{[1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide

Uniqueness

N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23N3O5S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H23N3O5S2/c1-3-28(24,25)22-12-4-5-15-13-17(8-11-19(15)22)21-29(26,27)18-9-6-16(7-10-18)20-14(2)23/h6-11,13,21H,3-5,12H2,1-2H3,(H,20,23)

InChI Key

ZXVCOPGLICCQGF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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